

Independent Validation of HKI12134085 Activity: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	HKI12134085	
Cat. No.:	B15565776	Get Quote

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **HKI12134085**'s anti-mycobacterial activity with alternative therapeutic agents. The information is supported by experimental data and detailed methodologies to aid in the evaluation of this compound for further research and development.

HKI12134085 is a novel nitrobenzothiazinone (BTZ) derivative with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] As a member of the BTZ class, its mechanism of action involves the inhibition of the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) enzyme, which is crucial for the synthesis of the mycobacterial cell wall. This guide summarizes the available data on the activity of BTZs, using the well-characterized compound PBTZ169 as a close structural and functional analog for quantitative comparison, and presents it alongside established first-line anti-tuberculosis drugs.

Data Presentation: In Vitro Anti-Mycobacterial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of representative nitrobenzothiazinones and standard anti-tuberculosis drugs against Mycobacterium tuberculosis H37Rv. Lower MIC values indicate higher potency.



Compound	Drug Class	Target	MIC (μg/mL)	MIC (μM)
PBTZ169 (as a proxy for HKI12134085)	Nitrobenzothiazin one	DprE1	≤0.0002	≤0.00045
Isoniazid	Isonicotinic acid hydrazide	Mycolic acid synthesis	0.02 - 0.2	0.15 - 1.5
Rifampicin	Rifamycin	RNA polymerase	0.05 - 0.2	0.06 - 0.24
Ethambutol	Ethylenediamine	Arabinogalactan synthesis	1.0 - 5.0	4.9 - 24.5

Note: The MIC value for PBTZ169 is used as a representative for the advanced nitrobenzothiazinone class to which **HKI12134085** belongs, based on available literature. MIC values for comparator drugs are typical ranges found in the literature and may vary depending on the specific study.

Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

The in vitro anti-mycobacterial activity of **HKI12134085** and comparator drugs is determined using the Microplate Alamar Blue Assay (MABA). This colorimetric assay is a standard method for assessing the susceptibility of Mycobacterium tuberculosis.

Protocol:

- Preparation of Drug Dilutions: A serial dilution of each test compound is prepared in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumindextrose-catalase) as the diluent.
- Inoculum Preparation: A suspension of Mycobacterium tuberculosis H37Rv is prepared and
 its density is adjusted to a McFarland standard of 1.0, which is then diluted to achieve a final
 concentration of approximately 5 x 105 colony-forming units (CFU)/mL.



- Inoculation: The prepared bacterial suspension is added to each well of the microplate containing the drug dilutions. Control wells containing bacteria without any drug and wells with media alone are also included.
- Incubation: The microplates are incubated at 37°C for 7 days.
- Addition of Alamar Blue: After the incubation period, a solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.
- Reading of Results: A change in color from blue to pink indicates bacterial growth. The MIC
 is defined as the lowest concentration of the drug that prevents this color change.

In Vivo Efficacy in a Murine Tuberculosis Model

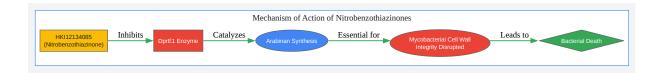
The in vivo activity of **HKI12134085** is evaluated in a BALB/c mouse model of chronic tuberculosis.

Protocol:

- Infection: Mice are infected with a low-dose aerosol of Mycobacterium tuberculosis H37Rv.
- Treatment: Treatment is initiated four weeks post-infection. The test compound
 (HKI12134085) is administered orally once daily for a specified duration (e.g., 4 weeks). A
 control group receives the vehicle alone, and other groups are treated with standard anti-TB
 drugs for comparison.
- Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.
- CFU Enumeration: Serial dilutions of the tissue homogenates are plated on Middlebrook 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, after which the number of CFUs is counted to determine the bacterial load in each organ.
- Data Analysis: The reduction in bacterial load in the treated groups is compared to the vehicle control group to determine the efficacy of the compound.

Mandatory Visualization

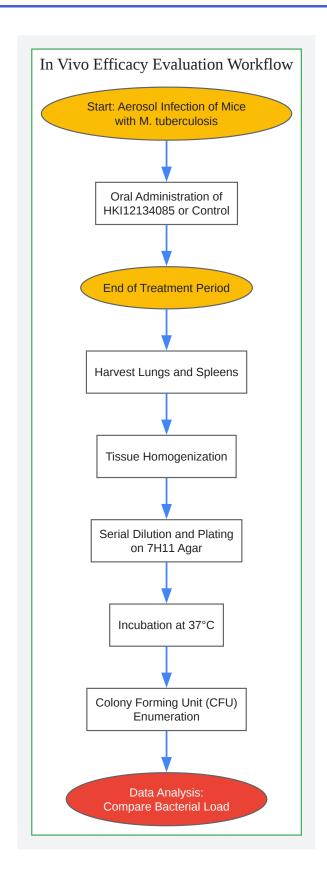




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Caption: Mechanism of action of HKI12134085.





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Caption: Workflow for in vivo efficacy testing.



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References

- 1. Whole cell hydride Meisenheimer complex biotransformation guided optimization of antimycobacterial benzothiazinones PubMed [pubmed.ncbi.nlm.nih.gov]
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